molecular formula C12H12BrN3 B1291964 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 916423-56-8

3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B1291964
CAS No.: 916423-56-8
M. Wt: 278.15 g/mol
InChI Key: YVWBWCMTUJBDNF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a bromophenyl substituent

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. It also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to alterations in the transcription of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of specific kinases or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed, including cytotoxicity, disruption of cellular processes, and potential organ damage. Threshold effects have been noted, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted. The compound can also affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the reaction of a bromophenyl derivative with a pyrazolo[4,3-c]pyridine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a bromophenyl boronic acid reacts with a pyrazolo[4,3-c]pyridine halide under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with the bromophenyl group replaced by another aryl or alkyl group .

Properties

IUPAC Name

3-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12/h1-4,14H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWBWCMTUJBDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624489
Record name 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916423-56-8
Record name 3-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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